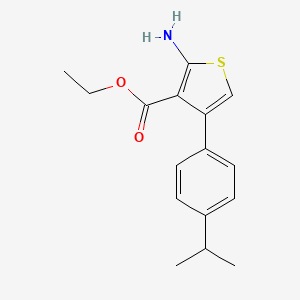

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-19-16(18)14-13(9-20-15(14)17)12-7-5-11(6-8-12)10(2)3/h5-10H,4,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSSBPDKUXIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351576 | |

| Record name | ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315683-17-1 | |

| Record name | ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 315683-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The core structure of ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is typically synthesized through a multi-component reaction involving:

- A ketone or aldehyde (in this case, 4-isopropylbenzaldehyde or related derivatives),

- An activated nitrile,

- Elemental sulfur,

- A suitable base catalyst.

This method is based on the Gewald reaction, a well-established protocol for synthesizing 2-aminothiophenes by cyclization of α-cyano ketones or aldehydes with sulfur and a base.

Stepwise Preparation Method

Synthesis of this compound

- Starting Materials : Ethyl cyanoacetate, 4-isopropylbenzaldehyde, sulfur, and a base such as piperidine or triethylamine.

- Reaction Conditions : The components are mixed in a suitable solvent (e.g., ethanol or toluene) and refluxed for several hours.

- Mechanism : The base-catalyzed Knoevenagel condensation between ethyl cyanoacetate and 4-isopropylbenzaldehyde forms an α,β-unsaturated nitrile intermediate, which then undergoes cyclization with sulfur to form the thiophene ring bearing the amino and ester groups.

Purification and Characterization

- The crude product is typically purified by recrystallization from ethanol or other suitable solvents.

- Characterization is done using spectroscopic techniques:

- IR spectroscopy to confirm functional groups (N-H, C=O, C=C, C-N),

- $$^{1}H$$ NMR to assign proton environments,

- Mass spectrometry for molecular weight confirmation,

- Melting point determination for purity assessment.

Detailed Research Findings and Data

A study by Madhavi and Ramanamma (2016) describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are structurally related to the target compound, using similar synthetic routes. Key points include:

- Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole yields an intermediate that can be further reacted with substituted benzaldehydes via Knoevenagel condensation.

- The reaction is catalyzed by piperidine and acetic acid in toluene under reflux for 5-6 hours.

- The products are obtained in good yields (55-95%) and high purity after recrystallization.

- Spectroscopic data confirm the structure and substitution pattern of the thiophene derivatives.

Comparative Data Table of Reaction Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting materials | Ethyl cyanoacetate, 4-isopropylbenzaldehyde, sulfur, base | Base commonly piperidine or triethylamine |

| Solvent | Ethanol or toluene | Toluene preferred for reflux stability |

| Catalyst | Piperidine (0.35 ml) + Acetic acid (1.3 ml) | Catalytic amounts used |

| Reaction temperature | Reflux (~110°C for toluene) | Maintained for 5-6 hours |

| Reaction monitoring | Thin Layer Chromatography (TLC) | To confirm completion |

| Purification | Recrystallization from ethanol or suitable solvent | Ensures product purity |

| Yield | 55-95% | Dependent on substituents and conditions |

| Characterization techniques | IR, $$^{1}H$$ NMR, Mass Spectrometry, Melting Point | Confirm structure and purity |

Alternative Synthetic Routes and Modifications

- In some advanced synthetic schemes, the amino group may be protected and deprotected during synthesis to improve yields or selectivity.

- Substituents on the phenyl ring, such as isopropyl groups, are introduced via the choice of aldehyde in the Knoevenagel condensation step.

- Post-synthesis modifications may include ester hydrolysis or amidation to obtain derivatives for biological evaluation.

Summary of Key Research Findings

- The Gewald reaction remains the most efficient and versatile method for preparing this compound.

- The reaction proceeds via a base-catalyzed condensation followed by sulfur-mediated cyclization.

- Reaction conditions such as solvent, temperature, and catalyst loading significantly influence the yield and purity.

- Spectroscopic and analytical data consistently confirm the successful synthesis of the target compound.

- Yields are generally high, and the method is adaptable to various substituted phenyl derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

Scientific Research Applications

- Chemistry

-

Biology

- Antimicrobial and Anticancer Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties and potential anticancer activity. Its unique structure allows it to interact with biological targets effectively .

- Medicine

-

Material Science

- Organic Semiconductors : In material science, this compound is being explored for its application in organic semiconductors, which are essential for developing advanced electronic materials .

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

- Anticancer Research : Another research effort focused on the anticancer properties of this compound. In vitro assays showed that it inhibited the proliferation of cancer cells through apoptosis induction mechanisms, suggesting its potential as an anticancer agent .

- Material Science Application : Recent advancements in organic electronics have seen this compound being used as a precursor for organic semiconductor materials, showcasing its versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylate groups allow it to form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .

Biological Activity

Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₉NO₂S and a molar mass of 289.39 g/mol. Its structure includes a thiophene ring, an amino group, and an isopropyl-substituted phenyl group, which contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It interacts with enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases, leading to the inhibition of bacterial growth. The compound's mechanism involves disrupting the cross-linking of peptidoglycan layers, essential for maintaining bacterial cell wall integrity.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 μg/mL |

| Escherichia coli | 250 μg/mL |

| Bacillus subtilis | 200 μg/mL |

| Candida albicans | 150 μg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it appears to influence the activity of kinases and phosphatases, which are crucial for regulating cellular metabolism and gene expression.

Case Study: Apoptotic Effects on Cancer Cell Lines

In a study examining the effects on various cancer cell lines, this compound demonstrated:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 10 μM

- Mechanism: Induction of caspase-dependent apoptosis

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with specific molecular targets. The amino and carboxylic acid functional groups facilitate interactions with various enzymes and receptors, enhancing its therapeutic potential.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity: Disruption of enzyme functions critical for microbial growth.

- Modulation of Signaling Pathways: Alteration of phosphorylation states affecting cell survival and proliferation.

Research Applications

This compound has potential applications across several domains:

- Medicinal Chemistry: As a lead compound in the development of new antimicrobial and anticancer agents.

- Biochemistry: Used as a tool for studying enzyme inhibition mechanisms.

- Material Science: Investigated for applications in organic semiconductors due to its unique electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.